molecular formula C14H17NO2 B13590454 3-Amino-3-(6-methoxynaphthalen-2-yl)propan-1-ol

3-Amino-3-(6-methoxynaphthalen-2-yl)propan-1-ol

Cat. No.: B13590454
M. Wt: 231.29 g/mol
InChI Key: BLVUUPFBKADXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(6-methoxynaphthalen-2-yl)propan-1-ol is a chemical compound with the molecular formula C14H17NO2 It is characterized by the presence of an amino group, a methoxy-substituted naphthalene ring, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(6-methoxynaphthalen-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxynaphthalene with appropriate reagents to introduce the amino and propanol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(6-methoxynaphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amines .

Scientific Research Applications

3-Amino-3-(6-methoxynaphthalen-2-yl)propan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(6-methoxynaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(6-methoxynaphthalen-2-yl)propan-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-amino-3-(6-methoxynaphthalen-2-yl)propan-1-ol

InChI

InChI=1S/C14H17NO2/c1-17-13-5-4-10-8-12(14(15)6-7-16)3-2-11(10)9-13/h2-5,8-9,14,16H,6-7,15H2,1H3

InChI Key

BLVUUPFBKADXGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.